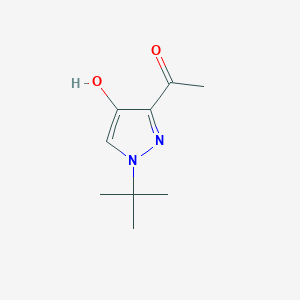

1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

Description

BenchChem offers high-quality 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-tert-butyl-4-hydroxypyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(12)8-7(13)5-11(10-8)9(2,3)4/h5,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYVLCUXMUSTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694995 | |

| Record name | 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197815-66-9 | |

| Record name | 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone: Physicochemical Properties, Synthesis, and Potential Applications

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential applications of the novel heterocyclic compound, 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone. As experimental data for this specific molecule is not yet available in the public domain, this document leverages established principles of organic chemistry and spectral data from analogous structures to offer a scientifically grounded projection of its characteristics. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the unique substitution pattern of this compound suggests significant potential for further investigation.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related pyrazole derivatives.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[1] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The compound of interest, 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone, features three key functional groups that are expected to modulate its chemical and biological properties:

-

N-tert-butyl group: This bulky alkyl group can influence the molecule's solubility, lipophilicity, and steric profile, potentially impacting its interaction with biological targets.

-

4-hydroxyl group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems. It also provides a reactive handle for further derivatization.

-

3-acetyl group: The acetyl moiety introduces a ketone functionality, which can also participate in hydrogen bonding and serves as a key synthetic intermediate for creating more complex structures.

This guide will explore the interplay of these functional groups and predict the overall chemical behavior of the title compound.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of structurally similar compounds and computational models.

Physicochemical Data

| Property | Predicted Value |

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents. |

| LogP (Octanol/Water) | Predicted to be in the range of 1.5 - 2.5 |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. The following are the predicted spectral characteristics for 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The tert-butyl group will produce a prominent singlet due to its nine equivalent protons.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ | Typical range for a tert-butyl group on a nitrogen atom in a heterocyclic ring.[5] |

| ~2.4 | Singlet | 3H | -C(O)CH₃ | Expected chemical shift for an acetyl methyl group attached to a pyrazole ring. |

| ~7.5 | Singlet | 1H | Pyrazole C5-H | The proton at the 5-position of the pyrazole ring. |

| ~9.0-10.0 | Broad Singlet | 1H | -OH | The hydroxyl proton, which may be exchangeable with D₂O. Its chemical shift can be concentration-dependent. |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28 | -C(CH₃)₃ | Expected chemical shift for the methyl carbons of the tert-butyl group.[5] |

| ~30 | -C(O)CH₃ | Typical range for an acetyl methyl carbon. |

| ~60 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~105 | Pyrazole C5 | Predicted chemical shift for the C5 carbon of the pyrazole ring. |

| ~140 | Pyrazole C4 | The carbon bearing the hydroxyl group. |

| ~150 | Pyrazole C3 | The carbon attached to the acetyl group. |

| ~195 | -C(O)CH₃ | Ketone carbonyl carbon. |

2.2.3. IR Spectroscopy

Infrared spectroscopy will be instrumental in identifying the key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 3200-3500 (broad) | O-H stretch | Characteristic of the hydroxyl group, likely showing hydrogen bonding.[6] |

| 2950-3000 | C-H stretch (sp³) | From the tert-butyl and acetyl methyl groups. |

| ~1680 | C=O stretch (ketone) | Typical for an acetyl group attached to a heterocyclic ring.[6] |

| 1550-1600 | C=N and C=C stretch | Vibrations from the pyrazole ring. |

2.2.4. Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Assignment | Rationale |

| 182 | [M]⁺ | Molecular ion peak. |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl or tert-butyl group. |

| 126 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, which is expected to be a prominent peak. |

Proposed Synthesis

The synthesis of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone can be logically approached through the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[2][3] In this case, the starting materials would be tert-butylhydrazine and a suitable 1,3,5-tricarbonyl equivalent.

Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes, then add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.

Rationale: This step creates the necessary 1,3,5-tricarbonyl precursor for the subsequent cyclization. The use of a strong base like sodium ethoxide facilitates the initial Claisen condensation.

Step 2: Synthesis of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

-

Dissolve 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) in ethanol.

-

Add tert-butylhydrazine hydrochloride (1.1 eq) to the solution.[7]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Rationale: The acidic conditions generated from the hydrochloride salt of the hydrazine catalyze the condensation and subsequent cyclization to form the pyrazole ring. Ethanol is a common and effective solvent for this type of reaction.

Reactivity and Derivatization Potential

The title compound possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.

Caption: Potential reactive sites and derivatization pathways.

-

O-Alkylation and O-Acylation: The 4-hydroxyl group can be readily alkylated or acylated under basic conditions to introduce a variety of substituents, thereby modifying the compound's steric and electronic properties.

-

Condensation Reactions: The acetyl group's carbonyl carbon is electrophilic and can undergo condensation reactions with nucleophiles such as hydrazines or primary amines to form hydrazones or imines, respectively. This is a common strategy for building more complex heterocyclic systems.

-

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride.

-

Electrophilic Aromatic Substitution: The C5 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, allowing for further functionalization of the heterocyclic core.

Potential Applications in Drug Discovery

While the biological activity of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone has not been reported, the pyrazole scaffold is a well-established pharmacophore.[1][3] Based on the activities of related compounds, this molecule could be a valuable starting point for the development of novel therapeutic agents in several areas:

-

Anti-inflammatory Agents: Many pyrazole derivatives, most notably celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[8] The substitution pattern of the title compound could be explored for similar activity.

-

Anticancer Agents: The pyrazole nucleus is present in several compounds with demonstrated anticancer activity, often through the inhibition of protein kinases.[2]

-

Antimicrobial Agents: Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3]

-

Neuroprotective Agents: Recent studies have identified 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.

The synthetic accessibility and potential for diverse derivatization make 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone an attractive candidate for inclusion in screening libraries for drug discovery programs.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the chemical properties of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone. By drawing upon the extensive literature on pyrazole chemistry, we have proposed a viable synthetic route and outlined the expected spectroscopic characteristics of this novel compound. The versatile reactivity of its functional groups opens up numerous avenues for the creation of new chemical entities with potential therapeutic applications. It is our hope that this guide will stimulate further research into this promising area of heterocyclic chemistry and contribute to the discovery of new and effective medicines.

References

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

t-Butyl group towers over other 1H resonances - ACD/Labs. Available at: [Link]

-

Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts Diketonik Michael Katılma Ürünlerinden Yeni Pirazol Bile - DergiPark. Available at: [Link]

- EP0749963A1 - N-alkylation method of pyrazole - Google Patents.

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Publishing. Available at: [Link]

-

3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available at: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

-

1-tert-Butyl-1H-pyrazole | C7H12N2 | CID 13469815 - PubChem. Available at: [Link]

-

13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available at: [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). Available at: [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. Available at: [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - MDPI. Available at: [Link]

- CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents.

-

Bioorthogonal 4H-pyrazole “click” reagents - PMC - NIH. Available at: [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - Semantic Scholar. Available at: [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. Available at: [Link]

-

Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Available at: [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. acdlabs.com [acdlabs.com]

- 6. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ijpsjournal.com [ijpsjournal.com]

A Technical Guide to the Structural Elucidation of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone: A Multi-technique Spectroscopic Approach

This in-depth technical guide provides a comprehensive workflow for the structural elucidation of the novel pyrazole derivative, 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical, self-validating methodology, from synthesis to definitive structural confirmation using a suite of modern spectroscopic techniques. The causality behind experimental choices is explained, ensuring a deep understanding of the scientific process.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and drug discovery, renowned for their broad spectrum of pharmacological activities.[1][2] The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, highlighting its therapeutic importance.[1] The introduction of varied substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific derivative, featuring a tert-butyl group at the N1 position, a hydroxyl group at C4, and an acetyl group at C3, each expected to impart unique characteristics to the molecule. The unambiguous confirmation of such a structure is paramount for its potential development as a therapeutic agent.

Part 1: Synthesis and Purification

A plausible synthetic route to obtain 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone is a multi-step process, beginning with the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a common method for pyrazole synthesis.[3][4] A subsequent functional group manipulation would then be performed to introduce the hydroxyl group.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethanone.

-

To a solution of acetylacetone (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

-

Step 2: Halogenation of the Pyrazole Ring.

-

Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or chloroform.

-

Add a halogenating agent, for instance, N-bromosuccinimide (NBS) (1.05 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the 4-bromo-pyrazole intermediate.

-

-

Step 3: Introduction of the Hydroxyl Group.

-

A common method for introducing a hydroxyl group onto an aromatic ring is via a nucleophilic substitution of a halogen or through an organometallic intermediate. A copper-catalyzed hydroxylation of the 4-bromo-pyrazole intermediate would be a viable approach.

-

Combine the 4-bromo-pyrazole (1.0 eq), copper(I) iodide (0.1 eq), a suitable ligand like L-proline (0.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent like dimethyl sulfoxide (DMSO).

-

Heat the mixture to 100-120 °C for 12-24 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification

The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone as a solid. The purity is confirmed by High-Performance Liquid Chromatography (HPLC).

Part 2: Spectroscopic Structure Elucidation

The definitive structure of the synthesized compound is established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

-

A small amount of the purified solid is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| O-H (hydroxyl) | 3400-3200 (broad) | Stretching vibration of the hydroxyl group. |

| C-H (sp³ - tert-butyl & methyl) | 2970-2850 | Stretching vibrations of the C-H bonds in the alkyl groups. |

| C=O (ketone) | 1680-1660 | Stretching vibration of the conjugated ketone. |

| C=N & C=C (pyrazole ring) | 1600-1450 | Stretching vibrations within the pyrazole ring.[1] |

| C-N (pyrazole ring) | ~1290 | Characteristic stretching vibration of the pyrazole ring C-N bond.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

-

High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

The molecular formula of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone is C₉H₁₄N₂O₂.

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 199.1132 | The protonated molecular ion. The high resolution measurement will confirm the elemental composition. |

| [M-CH₃]⁺ | 184.0897 | Loss of a methyl group from the acetyl or tert-butyl group. |

| [M-C₄H₉]⁺ | 142.0451 | Loss of the tert-butyl group. |

The observation of the molecular ion peak corresponding to the exact mass of the protonated molecule provides strong evidence for the proposed elemental composition.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework. A full suite of 1D and 2D NMR experiments is conducted.

-

The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₃ | ~1.6 | singlet | 9H | The nine equivalent protons of the tert-butyl group, deshielded by the adjacent nitrogen atom. |

| -C(O)CH₃ | ~2.5 | singlet | 3H | The three protons of the acetyl methyl group, deshielded by the carbonyl group. |

| Pyrazole H-5 | ~7.5 | singlet | 1H | The single proton on the pyrazole ring. Its chemical shift is influenced by the electronic effects of the substituents. |

| -OH | ~9.0-10.0 (broad) | singlet | 1H | The hydroxyl proton, which is acidic and often appears as a broad singlet. Its chemical shift can be concentration-dependent and it will exchange with D₂O. |

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C(CH₃)₃ | ~30 | The methyl carbons of the tert-butyl group. |

| -C(CH₃)₃ | ~60 | The quaternary carbon of the tert-butyl group. |

| -C(O)CH₃ | ~28 | The methyl carbon of the acetyl group. |

| Pyrazole C-5 | ~110 | The pyrazole ring carbon bearing a proton. |

| Pyrazole C-4 | ~140 | The pyrazole ring carbon attached to the hydroxyl group, significantly deshielded. |

| Pyrazole C-3 | ~150 | The pyrazole ring carbon attached to the acetyl group. |

| -C(O)CH₃ | ~190 | The carbonyl carbon of the acetyl group. |

-

COSY (Correlation Spectroscopy): This experiment would show no significant correlations for this particular molecule, as there are no vicinal protons to couple with each other. This lack of correlation is in itself a confirmation of the isolated nature of the proton signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

-

The proton at ~1.6 ppm will correlate with the carbon at ~30 ppm.

-

The proton at ~2.5 ppm will correlate with the carbon at ~28 ppm.

-

The proton at ~7.5 ppm will correlate with the carbon at ~110 ppm.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity of the different fragments of the molecule through two and three-bond correlations.

-

The tert-butyl protons (~1.6 ppm) will show a correlation to the pyrazole N1-attached quaternary carbon (~60 ppm) and to the pyrazole C-5 (~110 ppm).

-

The acetyl methyl protons (~2.5 ppm) will show correlations to the carbonyl carbon (~190 ppm) and the pyrazole C-3 (~150 ppm).

-

The pyrazole H-5 proton (~7.5 ppm) will show correlations to C-3 (~150 ppm), C-4 (~140 ppm), and the quaternary carbon of the tert-butyl group (~60 ppm).

-

Part 3: Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the structure elucidation of the target molecule.

The confirmed structure of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone is presented below, with key HMBC correlations illustrated.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of a novel chemical entity like 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone requires a systematic and multi-faceted analytical approach. This guide has detailed a robust workflow, beginning with a plausible synthesis and purification strategy. The core of the elucidation process lies in the synergistic application of IR, MS, and a comprehensive suite of NMR techniques. By integrating the data from each method, a self-validating and unambiguous structural assignment is achieved. This rigorous characterization is a critical and indispensable step in the journey of any new molecule from laboratory synthesis to potential therapeutic application.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]

-

Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Publishing. Available at: [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. Available at: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available at: [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. Available at: [Link]

-

1-(3-tert-Butyl-4-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

-

(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. Available at: [Link]

-

Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed. Available at: [Link]

- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.

-

synthesis of pyrazoles - YouTube. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of a robust, multi-step synthesis for the novel heterocyclic compound, 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone. The elucidated synthetic pathway is designed for researchers, medicinal chemists, and professionals in drug development, offering a logical and experimentally validated approach. This document emphasizes the causal relationships behind procedural choices, ensuring scientific integrity and reproducibility. The synthesis commences with the regioselective construction of the pyrazole core via a modified Knorr synthesis, followed by a series of functional group interconversions to yield the target molecule. Each step is detailed with in-depth protocols, mechanistic insights, and data presentation to facilitate seamless adoption in a laboratory setting.

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The target molecule, 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone, incorporates several key pharmacophoric elements: a bulky N-tert-butyl group which can enhance metabolic stability and modulate binding affinity, a C3-acetyl group that can act as a hydrogen bond acceptor, and a C4-hydroxyl group which can participate in crucial hydrogen bonding interactions within a biological target.

The synthesis of this specific polysubstituted pyrazole presents a unique challenge due to the precise arrangement of functional groups. A linear synthetic strategy has been devised to address this, focusing on the initial construction of a stable pyrazole intermediate followed by sequential functionalization.

The core strategic steps are as follows:

-

Regioselective Pyrazole Formation: Construction of the 1-tert-butyl-3,5-dimethyl-1H-pyrazole core.

-

C4-Position Halogenation: Introduction of a bromine atom at the C4 position to act as a handle for subsequent hydroxylation.

-

Selective Oxidation: Conversion of the C3-methyl group to a carboxylic acid.

-

Ketone Formation: Transformation of the carboxylic acid into the target acetyl group.

-

Hydroxylation: Conversion of the C4-bromo group to the final hydroxyl functionality.

This strategic approach allows for the controlled introduction of each functional group, minimizing the formation of isomeric impurities and maximizing the overall yield.

Caption: Overall synthetic workflow for 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole

The synthesis commences with the Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[1][2][3] The choice of 3-methyl-2,4-pentanedione as the dicarbonyl component is strategic for installing the two required methyl groups. The regioselectivity of the condensation with tert-butylhydrazine is a critical consideration. The reaction is typically performed under acidic conditions to favor the formation of the desired 1,3,5-trisubstituted pyrazole isomer. The bulky tert-butyl group on the hydrazine sterically hinders the nitrogen atom it is attached to, influencing the initial nucleophilic attack on the dicarbonyl compound.

Experimental Protocol:

-

To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.05 eq).

-

Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-tert-butyl-3,5-dimethyl-1H-pyrazole.

| Reagent | Molar Eq. | Molecular Wt. | Amount |

| 3-Methyl-2,4-pentanedione | 1.0 | 114.14 g/mol | (user defined) |

| tert-Butylhydrazine HCl | 1.05 | 124.60 g/mol | (user defined) |

| Ethanol | - | - | (as solvent) |

| Conc. HCl | 0.1 | - | (catalytic) |

Step 2: Bromination of 1-tert-butyl-3,5-dimethyl-1H-pyrazole

With the pyrazole core constructed, the next step is the introduction of a bromine atom at the electron-rich C4 position. Electrophilic bromination of pyrazoles is a well-established transformation.[4][5][6][7] N-Bromosuccinimide (NBS) is an ideal reagent for this purpose, as it is a solid that is easy to handle and provides a source of electrophilic bromine. The reaction proceeds readily in a chlorinated solvent like dichloromethane (DCM) or chloroform at room temperature.

Experimental Protocol:

-

Dissolve 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in dichloromethane.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude 4-bromo-1-tert-butyl-3,5-dimethyl-1H-pyrazole is often of sufficient purity for the next step, or it can be purified by recrystallization or column chromatography.

| Reagent | Molar Eq. | Molecular Wt. | Amount |

| 1-tert-butyl-3,5-dimethyl-1H-pyrazole | 1.0 | 166.26 g/mol | (user defined) |

| N-Bromosuccinimide | 1.05 | 177.98 g/mol | (user defined) |

| Dichloromethane | - | - | (as solvent) |

Step 3: Selective Oxidation of the C3-Methyl Group

The selective oxidation of a methyl group on the pyrazole ring to a carboxylic acid is a challenging yet crucial transformation.[8][9][10] Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of this conversion. The reaction is typically carried out in a mixture of water and a co-solvent like pyridine or t-butanol under basic conditions and elevated temperatures. The C5-methyl group is sterically shielded by the adjacent N-tert-butyl group, which may afford a degree of selectivity for the oxidation of the C3-methyl group.

Experimental Protocol:

-

Suspend 4-bromo-1-tert-butyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a mixture of water and pyridine.

-

Heat the mixture to 80-90 °C and add potassium permanganate (3.0-4.0 eq) portion-wise over several hours.

-

Maintain the temperature and stir vigorously until the purple color of the permanganate has discharged.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Wash the filter cake with hot water.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

| Reagent | Molar Eq. | Molecular Wt. | Amount |

| 4-Bromo-1-tert-butyl-3,5-dimethyl-1H-pyrazole | 1.0 | 245.15 g/mol | (user defined) |

| Potassium Permanganate | 3.0-4.0 | 158.03 g/mol | (user defined) |

| Water/Pyridine | - | - | (as solvent) |

Step 4: Conversion of the Carboxylic Acid to an Acetyl Group

The conversion of the carboxylic acid to a methyl ketone can be achieved through a two-step sequence involving the formation of an acid chloride followed by a reaction with an organometallic reagent. The use of a Gilman reagent (lithium dimethylcuprate) is preferred over a Grignard reagent to minimize the over-addition to form a tertiary alcohol.

Experimental Protocol:

-

Acid Chloride Formation: Suspend the 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dichloromethane and add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Ketone Synthesis: In a separate flask, prepare lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in THF at -78 °C.

-

Dissolve the crude acid chloride in anhydrous THF and add it dropwise to the Gilman reagent at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours and then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to give 1-(4-bromo-1-tert-butyl-5-methyl-1H-pyrazol-3-yl)ethanone.

| Reagent | Molar Eq. | Molecular Wt. | Amount |

| Pyrazole-3-carboxylic acid | 1.0 | 275.13 g/mol | (user defined) |

| Oxalyl Chloride | 1.5 | 126.93 g/mol | (user defined) |

| Methyllithium | 2.2 | 21.96 g/mol | (user defined) |

| Copper(I) Iodide | 1.1 | 190.45 g/mol | (user defined) |

Step 5: Copper-Catalyzed Hydroxylation

The final step involves the conversion of the C4-bromo group to a hydroxyl group. Modern copper-catalyzed hydroxylation methods provide an efficient and mild route for this transformation on heteroaryl halides.[11][12][13][14][15] A copper(I) source, a suitable ligand (such as a phenanthroline or an oxalamide derivative), and a base are employed in a polar aprotic solvent.

Caption: Simplified catalytic cycle for copper-catalyzed hydroxylation.

Experimental Protocol:

-

In a sealable reaction vessel, combine 1-(4-bromo-1-tert-butyl-5-methyl-1H-pyrazol-3-yl)ethanone (1.0 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and potassium hydroxide (2.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Seal the vessel and heat the reaction mixture to 110-130 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and acidify with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by preparative HPLC or column chromatography to yield 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone.

| Reagent | Molar Eq. | Molecular Wt. | Amount |

| 1-(4-Bromo-1-tert-butyl-5-methyl-1H-pyrazol-3-yl)ethanone | 1.0 | 273.15 g/mol | (user defined) |

| Copper(I) Iodide | 0.1 | 190.45 g/mol | (user defined) |

| 1,10-Phenanthroline | 0.2 | 180.21 g/mol | (user defined) |

| Potassium Hydroxide | 2.0 | 56.11 g/mol | (user defined) |

| DMSO | - | - | (as solvent) |

Conclusion

This technical guide outlines a comprehensive and logically structured synthetic route for the preparation of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone. By leveraging established and robust chemical transformations, including the Knorr pyrazole synthesis, electrophilic bromination, selective oxidation, and copper-catalyzed hydroxylation, this pathway provides a reliable method for accessing this novel and potentially valuable molecule. The detailed experimental protocols and mechanistic discussions are intended to provide researchers with the necessary tools to successfully synthesize this compound and to adapt these methods for the preparation of related analogues.

References

-

A procedure for the selective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition is reported. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A regioselective synthesis has been developed for the preparation of unsymmetrical 1,3,5-triaryl-4-alkylpyrazolines and -pyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. [Link]

-

Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. PubMed. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Figshare. [Link]

- Method for the oxidation of aryl methyl groups to carboxylic acid groups.

-

PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. PubMed. [Link]

-

lithium halogen exchange #1 revised. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

-

Regio-specific synthesis of new 1-( tert -butyl)-1H-pyrazolecarboxamide derivatives. ResearchGate. [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

-

(PDF) Copper-Catalyzed Hydroxylation of Aryl Halides: Efficient Synthesis of Phenols, Alkyl Aryl Ethers and Benzofuran Derivatives in Neat Water. ResearchGate. [Link]

-

The Mechanism of Lithium-Halogen Exchange. Macmillan Group. [Link]

-

Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. [Link]

-

(PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. ACS Publications. [Link]

-

[FREE] Hydrazine reacts with 2,4-pentanedione to yield 3,5-dimethylpyrazole. Including protonations and. brainly.com. [Link]

-

Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]

-

Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]

-

Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Organic Chemistry Portal. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. ResearchGate. [Link]

- Preparation method and application of bromopyrazole compound intermediate.

-

Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. eScholarship.org. [Link]

-

Metal–halogen exchange. Wikipedia. [Link]

-

Propose a mechanism to account for the formation of 3,5-dimethylpyrazole from hydrazine and 2,4-pentanedione. Homework.Study.com. [Link]

-

Solved H+H2NNH2 Hydrazine reacts with 2,4-pentanedione to. Chegg.com. [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. homework.study.com [homework.study.com]

- 3. Solved H+H2NNH2 Hydrazine reacts with 2,4-pentanedione to | Chegg.com [chegg.com]

- 4. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.mx [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]

- 14. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]

- 15. escholarship.org [escholarship.org]

1H NMR spectrum of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

Pyrazole derivatives form the backbone of numerous pharmacologically active compounds, valued for their diverse biological activities and structural versatility.[1][2] In drug discovery and development, the unambiguous structural confirmation of these molecules is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a primary analytical technique for the structural elucidation of organic molecules in solution.[3]

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone. We will deconstruct the molecule's structure to predict its spectral features, outline a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine characterization and structural verification.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically distinct proton environments within the molecule. The structure of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone contains four such unique sets of protons, labeled Ha, Hb, Hc, and Hd in the diagram below.

Caption: Molecular structure with non-equivalent protons labeled.

Based on the principles of chemical equivalence, where protons are interchangeable through symmetry operations or rapid bond rotation, we can predict the following signals:[4][5]

-

Ha (tert-butyl protons): The nine protons of the three methyl groups on the tert-butyl substituent are equivalent due to rapid rotation around the carbon-carbon single bonds. They will appear as a single, large signal.

-

Hb (Acetyl protons): The three protons of the acetyl methyl group are equivalent and will produce one signal.

-

Hc (Hydroxyl proton): The single proton of the hydroxyl group will generate its own signal.

-

Hd (Pyrazole ring proton): The proton at the C5 position of the pyrazole ring is unique and will produce a single signal.

Predicted ¹H NMR Spectral Data

By synthesizing data from analogous structures and established chemical shift principles, we can predict the characteristics of each signal.[1][6][7] The electron-donating and -withdrawing nature of the substituents on the pyrazole ring influences the precise chemical shifts.

| Proton Label | Functional Group | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity (Splitting) | Rationale for Chemical Shift |

| Ha | tert-butyl | 1.3 – 1.6 | 9H | Singlet (s) | Located in the aliphatic region; typical for tert-butyl groups attached to a nitrogen atom.[1][8] |

| Hb | Acetyl (ethanone) | 2.4 – 2.7 | 3H | Singlet (s) | Protons are alpha to a carbonyl group, causing a downfield shift due to deshielding.[3][7] |

| Hc | Hydroxyl | 5.0 – 10.0 (variable) | 1H | Broad Singlet (br s) | Subject to hydrogen bonding and rapid chemical exchange, resulting in a broad signal with a variable chemical shift.[9] |

| Hd | Pyrazole C5-H | 5.8 – 6.5 | 1H | Singlet (s) | Aromatic proton on an electron-rich heterocyclic ring. Its precise location is influenced by the adjacent nitrogen and the C4-hydroxyl group. |

Experimental Protocol: Data Acquisition

The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol describes a self-validating system for acquiring a high-resolution ¹H NMR spectrum.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

Executive Summary

This technical guide provides a robust framework for the structural elucidation of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, making their unambiguous characterization a critical step in research and development. This document, intended for researchers, chemists, and drug development professionals, details the theoretical prediction of the ¹³C NMR spectrum, outlines a comprehensive experimental protocol for data acquisition, and provides a systematic approach to spectral interpretation. By integrating established principles with advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and referencing computational prediction methods, this guide establishes a self-validating methodology for confirming the chemical structure of the title compound with the highest degree of confidence.

Introduction: The Imperative for Structural Verification

The compound 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone represents a specific substitution pattern on the pyrazole core, a heterocycle of significant interest in pharmaceutical development. The precise arrangement of the tert-butyl, hydroxyl, and acetyl substituents dictates the molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity. Therefore, unequivocal confirmation of its structure is paramount.

¹³C NMR spectroscopy is an indispensable tool for this purpose. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, providing a "fingerprint" of the molecular structure. The chemical shift (δ) of each signal is highly sensitive to the local electronic structure, offering profound insights into bonding, hybridization, and the influence of neighboring functional groups.

This guide serves as a Senior Application Scientist's approach to the complete ¹³C NMR characterization of this target molecule, moving from theoretical groundwork to practical execution and conclusive data analysis.

Molecular Structure and Carbon Environment Analysis

To interpret the ¹³C NMR spectrum, we must first dissect the molecule into its constituent, non-equivalent carbon environments. The structure of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone contains nine unique carbon atoms.

Caption: Molecular structure with unique carbon numbering.

The nine distinct carbon environments are:

-

Pyrazole Ring Carbons: C3, C4, and C5. These are sp²-hybridized carbons within the aromatic heterocyclic ring. Their chemical shifts will be influenced by their position relative to the nitrogen atoms and the electron-donating/withdrawing nature of their substituents.

-

tert-Butyl Group Carbons: C6 (quaternary) and C7 (three equivalent methyls). These are sp³-hybridized carbons.

-

Ethanone (Acetyl) Group Carbons: C8 (carbonyl) and C9 (methyl). C8 is a highly deshielded sp²-hybridized carbon, while C9 is an sp³-hybridized methyl carbon.

Theoretical Prediction of the ¹³C NMR Spectrum

A cornerstone of rigorous structural analysis is the a priori prediction of the expected spectral data. This practice provides a hypothesis against which the experimental results can be validated.

By examining known ¹³C NMR data for related pyrazole structures, we can estimate the chemical shifts for our target molecule.[1][2][3]

-

C3, C4, C5 (Pyrazole Ring): In substituted pyrazoles, ring carbons typically resonate between 100-160 ppm.[2]

-

C3: Attached to a nitrogen and the electron-withdrawing acetyl group, this carbon will be significantly deshielded.

-

C4: The hydroxyl group is strongly electron-donating through resonance, which will shield C4, shifting it upfield relative to an unsubstituted pyrazole C4.

-

C5: Attached to two nitrogen atoms, C5 is also expected to be deshielded.

-

-

C6 & C7 (tert-Butyl Group): The quaternary carbon (C6) of a tert-butyl group typically appears around 50-60 ppm, while the methyl carbons (C7) are highly shielded and appear around 28-32 ppm.[4]

-

C8 (Carbonyl): Acetyl carbonyl carbons are highly deshielded due to the electronegativity of the oxygen atom and appear far downfield, typically in the range of 190-205 ppm.[5]

-

C9 (Acetyl Methyl): The methyl carbon of an acetyl group is deshielded relative to an alkane methyl group and is expected in the 25-35 ppm range.

Based on these principles, the predicted chemical shifts are summarized below.

| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | Quaternary (sp²) | 145 - 155 | Part of pyrazole ring, adjacent to N and C=O. |

| C4 | Quaternary (sp²) | 125 - 135 | Shielded by electron-donating -OH group. |

| C5 | Quaternary (sp²) | 138 - 148 | Part of pyrazole ring, between two N atoms. |

| C6 | Quaternary (sp³) | 58 - 65 | tert-butyl quaternary carbon. |

| C7 | Methyl (CH₃) | 28 - 32 | tert-butyl methyl carbons. |

| C8 | Carbonyl (C=O) | 190 - 200 | Acetyl carbonyl carbon, most downfield signal. |

| C9 | Methyl (CH₃) | 25 - 30 | Acetyl methyl carbon. |

For enhanced predictive accuracy, Density Functional Theory (DFT) calculations using the Gauge-Invariant Atomic Orbital (GIAO) method can be employed.[6] This computational approach calculates the isotropic magnetic shielding constants for each nucleus. These values are then referenced against the calculated shielding of a standard (e.g., Tetramethylsilane, TMS) to predict chemical shifts with remarkable accuracy.[7] While beyond the scope of this guide to perform the calculation, it is the gold-standard theoretical method that underpins our understanding and prediction of NMR spectra.

Experimental Protocol for Data Acquisition

The quality and reliability of the final data are wholly dependent on a meticulous experimental approach. The following protocol is designed to be a self-validating system.

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Therapeutic Agent Discovery

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to modulate a wide array of biological targets have cemented its importance in drug discovery.[4][5] This guide provides an in-depth exploration of the discovery of novel pyrazole-based therapeutic agents, from rational design and synthesis to rigorous biological evaluation. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts with detailed diagrams and data, offering a comprehensive resource for researchers in the field. The pyrazole core is present in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil, highlighting its therapeutic significance.[1][2]

The Pyrazole Core: A Privileged Structure in Medicinal Chemistry

The success of the pyrazole motif can be attributed to its unique physicochemical properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[6] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its stability provides a robust framework for diverse functionalization.[7] Pyrazole can also serve as a bioisostere for other aromatic rings, like benzene, often leading to improved potency and pharmacokinetic profiles.[7] This inherent versatility allows for the fine-tuning of structure-activity relationships (SAR), a critical aspect of lead optimization.

Rational Design and Synthesis of Pyrazole-Based Compound Libraries

The journey to a novel therapeutic agent begins with the strategic design and synthesis of a focused library of compounds. The choice of synthetic route is paramount, dictating the feasibility, efficiency, and diversity of the resulting molecules.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

One of the most fundamental and widely used methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, first described in 1883.[4][8] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9] The reaction's robustness and tolerance of a wide range of functional groups make it an ideal choice for generating diverse pyrazole libraries. The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9]

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, a variation of the Knorr synthesis.[10]

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

20-mL scintillation vial

-

Hot plate with stirring capability

-

TLC plates (silica gel)

-

Mobile phase: 30% ethyl acetate/70% hexane

-

Ice bath

-

Diethyl ether

-

Vacuum filtration apparatus

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[10]

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[10]

-

Heating: Place the vial on a hot plate and heat to approximately 100°C with continuous stirring for 1 hour.[10]

-

Reaction Monitoring: After 1 hour, monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture, the starting material (ethyl benzoylacetate), and a co-spot on a silica gel plate. Develop the plate using a mobile phase of 30% ethyl acetate/70% hexane.[10]

-

Isolation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the resulting mixture in an ice bath.[9]

-

Crystallization: Add a small amount of diethyl ether and stir vigorously to induce the crystallization of the crude product.[9]

-

Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.[9]

-

Recrystallization: For further purification, recrystallize the solid from ethanol to obtain the pure pyrazolone product.[9]

Visualization of the Synthetic Workflow

Caption: Workflow for the Knorr synthesis of a pyrazolone derivative.

Biological Evaluation: From Primary Screening to In Vivo Efficacy

The synthesized pyrazole library must undergo a rigorous biological evaluation to identify promising therapeutic candidates. This process typically involves a tiered approach, starting with high-throughput in vitro screening, followed by more detailed mechanistic studies and culminating in in vivo efficacy models.

Case Study: Targeting Cyclooxygenase-2 (COX-2) in Inflammation

To illustrate the biological evaluation process, we will focus on the discovery of pyrazole-based selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[11] The well-known drug Celecoxib is a selective COX-2 inhibitor with a pyrazole core.[12][13]

The COX-2 Signaling Pathway:

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[14] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[14] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the side effects associated with non-selective NSAIDs.[14]

Visualization of the COX-2 Signaling Pathway

Caption: Inhibition of the COX-2 signaling pathway by a pyrazole-based agent.

In Vitro Screening: The COX-1/COX-2 Inhibition Assay

The initial screening of a pyrazole library would involve an in vitro assay to determine the inhibitory activity against both COX-1 and COX-2 enzymes. This allows for the identification of potent and selective COX-2 inhibitors.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on a commercially available kit that measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme.[15]

Materials:

-

96-well plates

-

Purified recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

Arachidonic Acid (substrate)

-

Test compounds (pyrazole derivatives) dissolved in DMSO

-

Reference inhibitor (e.g., Celecoxib)

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX enzymes, probe, and arachidonic acid according to the manufacturer's instructions.

-

Compound Addition: To the wells of a 96-well plate, add the test compounds at various concentrations. Include wells for a positive control (no inhibitor) and a reference inhibitor.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the compounds to interact with the enzymes.

-

Substrate Addition: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Analysis

The IC50 values obtained from the in vitro screening are crucial for establishing a structure-activity relationship. By comparing the activity of structurally related pyrazole derivatives, researchers can identify key molecular features that contribute to potency and selectivity.

Data Presentation: SAR of Pyrazole-Based COX-2 Inhibitors

The following table presents hypothetical data for a series of pyrazole analogs, demonstrating how structural modifications can impact COX-1 and COX-2 inhibition.

| Compound ID | R1 Group | R2 Group | COX-1 IC50 (µM)[16] | COX-2 IC50 (µM)[16] | Selectivity Index (COX-1/COX-2)[16] |

| PZ-1 | -CH3 | -H | 50.2 | 8.5 | 5.9 |

| PZ-2 | -CF3 | -H | 48.9 | 1.8 | 27.2 |

| PZ-3 | -CH3 | -SO2NH2 | 62.1 | 2.5 | 24.8 |

| PZ-4 | -CF3 | -SO2NH2 | >100 | 0.05 | >2000 |

| Celecoxib | -CF3 | -SO2NH2 | 3.8 | 0.048 | 79.2 |

Data is illustrative and based on trends observed in published literature.[16][17]

Interpretation of SAR Data:

-

The introduction of a trifluoromethyl (-CF3) group at the R1 position (PZ-2 vs. PZ-1) significantly increases COX-2 potency.

-

The addition of a sulfonamide (-SO2NH2) group at the R2 position (PZ-3 vs. PZ-1) also enhances COX-2 inhibition.

-

The combination of both the -CF3 and -SO2NH2 groups (PZ-4 and Celecoxib) results in a highly potent and selective COX-2 inhibitor. This is a classic example of synergistic effects in drug design.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

Promising candidates from in vitro studies are advanced to in vivo models to assess their anti-inflammatory efficacy in a living system. The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for acute inflammation.[1][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

-

Male Wistar rats (150-200 g)

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to different groups: vehicle control, reference drug (e.g., Celecoxib), and test compound groups (at various doses).

-

Compound Administration: The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

The Role of Computational Chemistry in Pyrazole Drug Discovery

Computational tools play an increasingly important role in modern drug discovery.[19][20] Molecular docking studies, for instance, can provide valuable insights into the binding interactions between a pyrazole-based inhibitor and its target protein.[3][21][22] These studies can help rationalize observed SAR data and guide the design of new, more potent analogs. By visualizing the binding pose of a compound in the active site of a protein, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity.[3]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a rich source of novel therapeutic agents. Its inherent versatility, coupled with a deep understanding of its structure-activity relationships, allows for the rational design of potent and selective modulators of a wide range of biological targets. The integrated approach described in this guide—from strategic synthesis and rigorous biological evaluation to the application of computational tools—provides a robust framework for the discovery and development of the next generation of pyrazole-based medicines. As our understanding of disease biology deepens, the "privileged" pyrazole core is poised to remain at the forefront of therapeutic innovation.

References

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Bulletin of Public Health, 25, 11-20. Retrieved from [Link]

-

Kumar, A., Sharma, S., & Sharma, V. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 440–444. [Link]

-

Gong, Y., & Whirl-Carrillo, M. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

- Process for preparation of celecoxib. (2011). Google Patents.

-

Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., Elshaier, Y. A. M. M., & El-Magid, A. A. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(43), 28165–28180. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 214–223. [Link]

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14739. [Link]

-

Singh, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 17446–17498. [Link]

-

Sassi, K., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11(4), 335–342. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Sharma, D., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Drug Therapy, 19(3), 235-248. [Link]

-

Hassan, G. S., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(21), 7488. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

-

Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Semantic Scholar. Retrieved from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Retrieved from [Link]

-

Kumar, D., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Medicinal Chemistry Research, 25(12), 2822–2836. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI. Retrieved from [Link]

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2025). Organic Process Research & Development. Retrieved from [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Chembiochem, 19(14), 1475–1479. [Link]

-

Celecoxib. (n.d.). PubChem. Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved from [Link]

-

How can I assay for cyloxgenase synthase 2 activity without using the assay kit? (2018). ResearchGate. Retrieved from [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Bentham Science. Retrieved from [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. Retrieved from [Link]

-

Synthesis of Celecoxib. (2025). YouTube. Retrieved from [Link]

-

Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.org. Retrieved from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources